molecular formula C11H20N2O3 B2367158 Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate CAS No. 1101840-55-4

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate

Cat. No.: B2367158
CAS No.: 1101840-55-4
M. Wt: 228.292
InChI Key: MVQCWVYDOOAMIA-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at room temperature, followed by cooling to 0°C . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl 2-ethyl-3-oxo-1-piperazinecarboxylate, while reduction could produce tert-butyl 2-ethyl-3-hydroxy-1-piperazinecarboxylate .

Scientific Research Applications

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is widely used in scientific research due to its versatility as a building block for synthesizing various organic compounds. Its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and ethyl groups enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-5-8-9(14)12-6-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQCWVYDOOAMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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